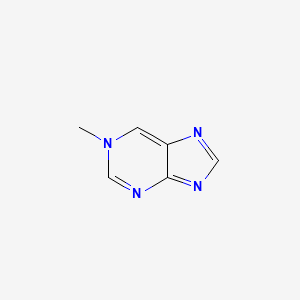

1-methyl-1H-purine

Description

Structure

3D Structure

Properties

CAS No. |

21802-40-4 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1-methylpurine |

InChI |

InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3 |

InChI Key |

HOQHWHPHNGJCIX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=NC=N2)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of the 1 Methyl 1h Purine Scaffold

Diverse Synthetic Routes for Constructing the Methylated Purine (B94841) Nucleus

The construction of the 1-methyl-1H-purine core can be achieved through various synthetic pathways, primarily involving the formation of the fused imidazole (B134444) and pyrimidine (B1678525) ring systems.

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

A prevalent strategy for assembling the purine framework involves the use of diaminomaleonitrile (DAMN) and its derivatives. researchgate.net While direct synthesis of 1-methyl-1H-purine from DAMN and a methylated urea derivative is not extensively detailed, the general principle involves the condensation of DAMN with urea or its analogs to form an intermediate that can be subsequently cyclized. researchgate.net For instance, the reaction of DAMN with various isocyanates leads to urea compounds that, upon treatment with aldehydes, can yield purine-type structures. researchgate.net The methylation step to introduce the methyl group at the N-1 position would typically be a subsequent modification, as direct alkylation of the purine ring often yields a mixture of isomers. ub.edu

A recent review highlights the synthesis of various purine derivatives from diaminomaleonitrile and urea derivatives between 2019 and 2024, underscoring the ongoing importance of this synthetic approach. researchgate.net These methods often involve multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov

Cyclization Approaches from Imidazole and Pyrimidine Precursors

The construction of the purine ring system is frequently accomplished by building upon pre-existing imidazole or pyrimidine rings. yu.edu.jo These methods offer significant versatility in introducing substituents at various positions of the final purine structure.

From Imidazole Precursors: The synthesis of purines from imidazole precursors is a well-established and important method. yu.edu.jo This approach typically involves the construction of the pyrimidine ring onto an existing imidazole scaffold. yu.edu.joplos.org For example, 4-aminoimidazole-5-carboxamide derivatives can be cyclized with reagents like formic acid or orthoesters to form the purine ring. yu.edu.jorsc.org The synthesis of 7-substituted purines has been efficiently achieved from 4-amino-1H-imidazole-5-carbaldehyde oximes. yu.edu.jo A general method for synthesizing purines from 4-nitroimidazole (B12731) derivatives has also been described, which involves the transformation of the nitroimidazole into various intermediates that are then cyclized to the final purine products. mdpi.com

From Pyrimidine Precursors: The Traube purine synthesis, which starts from 4,5-diaminopyrimidine (B145471) derivatives, is a classic and widely used method for constructing the purine nucleus. yu.edu.jo The cyclocondensation of these diamines with reagents such as formic acid or its derivatives leads to the formation of the imidazole ring fused to the pyrimidine. yu.edu.jo While direct ring closure is possible, a two-step synthesis is often employed. yu.edu.jo The pyrimidine ring system itself is found in numerous natural products and synthetic compounds, and its chemistry is well-understood, providing a solid foundation for purine synthesis. wikipedia.org The electrophilic substitution of pyrimidine occurs at the 5-position, which is the least electron-deficient. wikipedia.org

Targeted Functionalization and Derivatization of 1-Methyl-1H-Purine

Once the 1-methyl-1H-purine scaffold is synthesized, further modifications can be introduced to modulate its properties. These modifications are crucial for developing new compounds with specific biological activities.

Regioselective Alkylation Strategies on Nitrogen and Carbon Positions

The alkylation of purines is a common modification, but controlling the position of alkylation (regioselectivity) can be challenging as purines have multiple nitrogen atoms that can be alkylated. ub.edu Alkylation of purines generally leads to a mixture of N-7 and N-9 alkylated products, with the N-9 isomer often being the major product. ub.edu

Recent research has focused on developing methods for regioselective alkylation. rsc.orgbeilstein-journals.orgacs.org For example, a novel 2,3-dicyclohexylsuccinimide (Cy2SI) protecting group has been developed to direct regioselective glycosylation and alkylation of purines. rsc.org Microwave-assisted alkylation reactions have also been explored to improve regioselectivity and reduce reaction times. ub.edu A metal-free, light-promoted approach for the synthesis of N-9 alkylated purine nucleoside derivatives has been developed, offering an efficient and regioselective method. rhhz.net Furthermore, a direct N-7 regioselective tert-alkylation method using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst has been reported. acs.org

| Alkylation Method | Reagents | Position(s) Alkylated | Key Features |

| Base-induced coupling | Alkali metal carbonates (K2CO3, Cs2CO3), NaH | N-7 and N-9 | General method, often yields mixtures. ub.eduuio.no |

| Microwave-assisted | Tetrabutylammonium hydroxide, methyl iodide | N-9 (regioselective) | Reduced reaction times and improved yields. ub.edu |

| Protecting group-directed | 2,3-dicyclohexylsuccinimide (Cy2SI) | Regioselective | High regioselectivity for glycosylation and alkylation. rsc.org |

| Light-promoted radical relay | Umemoto's reagent, visible light | N-9 | Metal-free, high regioselectivity. rhhz.net |

| Silylation-catalyzed | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | N-7 (regioselective) | Specific for tert-alkylation. acs.org |

Halogenation of the Purine Ring System

Halogenation of the purine ring is a valuable tool for introducing a functional group that can be further modified through cross-coupling reactions or nucleophilic substitutions. researchgate.net The introduction of a halogen atom can significantly alter the electronic properties and biological activity of the purine derivative. nih.gov

Bromination is a common halogenation reaction for purines. For instance, 8-bromo-3-methyl-1H-purine can be synthesized by the bromination of 3-methylxanthine (B41622) using a brominating agent like N-bromosuccinimide (NBS). The C-8 position of the purine ring is a common site for halogenation. uio.no The lithiation-halogenation methodology has been explored for the functionalization of the purine 8-position. uio.no

Nucleophilic Substitution and Amination Reactions

Halogenated purines are versatile intermediates for introducing a wide range of substituents via nucleophilic substitution reactions. researchgate.net The ease of substitution depends on the position of the halogen and the nature of the nucleophile. The methylsulfonyl group has also been shown to be a good leaving group in nucleophilic substitution reactions on the purine ring. wur.nl

Amination, the introduction of an amino group, is a particularly important transformation in medicinal chemistry. researchgate.netresearchgate.net Thermal amination has been used for the regioselective functionalization at the C6-position of the purine moiety, proceeding through an SNAr mechanism. ntnu.no The Chichibabin amination, which involves reaction with alkali amides, has been reported not to occur with purine itself. wur.nl However, various N-aminoheterocycles, including 9-aminopurines, have been synthesized using novel N-amination methods. jst.go.jp The palladium-catalyzed asymmetric allylic amination of alicyclic Morita-Baylis-Hillman (MBH) adducts with purines has been developed for the enantioselective synthesis of chiral carbocyclic nucleosides. researchgate.net

Direct nucleophilic substitution of halopurines with various nucleophiles, including indoles, has been achieved under Brønsted acid catalysis in fluoroalcohol. mdpi.com The SN1 reaction mechanism, which proceeds through a carbocation intermediate, is also relevant in some nucleophilic substitution reactions of purine derivatives. masterorganicchemistry.com

Condensation and Cyclization for Novel Heterocyclic Adducts

The fusion of additional heterocyclic rings to the 1-methyl-1H-purine core through condensation and cyclization reactions represents a significant strategy for creating novel molecular architectures with potentially unique biological and material properties. These reactions leverage the inherent reactivity of the purine ring system to build complex, polycyclic structures.

A notable approach involves the reaction of purine derivatives with bifunctional reagents, leading to the formation of new fused ring systems. For instance, the condensation of 2,6-diaminopurine (B158960) with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) or chromone-3-carboxaldehyde (B97568) in methanol (B129727) under reflux conditions yields Schiff bases. rsc.org These intermediates can then be used to prepare various metal complexes. rsc.org While this example uses a diaminopurine, similar principles can be applied to 1-methyl-1H-purine derivatives bearing appropriate functional groups.

Another strategy involves the cyclocondensation of functionalized purines. For example, modified purine homo-N-nucleosides containing pyrazole (B372694) or 2-pyrazoline (B94618) moieties have been synthesized from 9-allyl-6-chloro-9H-purine via 1,3-dipolar cycloaddition reactions with nitrile imines. tandfonline.com This highlights the utility of cycloaddition reactions in building novel heterocyclic systems appended to the purine scaffold.

Furthermore, oxidative cyclization of Schiff bases derived from diamino-azolopurines has been shown to be an effective method for creating triazolo[5,1-b]purines. mdpi.com The use of (diacetoxyiodo)benzene (B116549) in trifluoroacetic acid provides an efficient means to achieve this transformation. mdpi.com This methodology could foreseeably be adapted for Schiff bases derived from appropriately substituted 1-methyl-1H-purine precursors.

The synthesis of novel heterocyclic systems can also be achieved through intramolecular cyclization. For example, treatment of methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2,-c]pyrimidine-7-carboxylate with nitrous acid can lead to the formation of an imidazo[1′,2′:1,6]pyrimido[5,4-d] Current time information in Bangalore, IN.d-nb.infocornell.edutriazine system. researchgate.net

The following table summarizes selected examples of condensation and cyclization reactions for the synthesis of novel heterocyclic adducts, demonstrating the variety of achievable structures.

| Starting Material Principle | Reagent(s) | Resulting Heterocyclic System | Reference |

| 2,6-Diaminopurine | 2-Hydroxy-3-methoxybenzaldehyde | Schiff Base | rsc.org |

| 9-Allyl-6-chloro-9H-purine | Nitrile Imines | Pyrazolyl/Pyrazolinyl-methyl-purine | tandfonline.com |

| Diamino-azolopurines | Aldehydes, (Diacetoxyiodo)benzene | Triazolo[5,1-b]purine | mdpi.com |

| 8-Amino-5-chloro-2,3-dihydroimidazo[1,2,-c]pyrimidine | Nitrous Acid | Imidazo[1′,2′:1,6]pyrimido[5,4-d] Current time information in Bangalore, IN.d-nb.infocornell.edutriazine | researchgate.net |

These examples underscore the versatility of condensation and cyclization reactions in expanding the chemical space of purine derivatives, offering pathways to novel heterocyclic compounds with diverse potential applications.

Design and Synthesis of Purine-Conjugated Architectures

The covalent linkage of the 1-methyl-1H-purine scaffold to other molecular entities, such as peptides, nucleic acids, or other heterocyclic systems, is a burgeoning area of research. These purine-conjugated architectures are designed to combine the properties of the individual components, leading to novel functionalities for applications in medicinal chemistry and materials science. mdpi.com

A key strategy in the synthesis of these conjugates is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for conjugating complex molecules. For instance, purine derivatives containing an alkyne group can be readily coupled with azide-functionalized molecules. medchemexpress.com An example of this is the synthesis of purine-cyclen conjugates, where a stepwise modification of the purine at the N9, C8, and C6 positions, including a CuAAC reaction, was employed. mdpi.com

Another approach involves the conjugation of purines to peptides, creating peptide-purine conjugates. Solid-phase peptide synthesis (SPPS) is a common method used to build the peptide chain, which can then be linked to a functionalized purine derivative. mdpi.com For example, peptide ligands conjugated with 5-carboxy-1,10-phenanthroline have been prepared and subsequently complexed with copper(II). mdpi.com This methodology can be adapted to incorporate purine moieties. The design of antimicrobial peptide-peptide nucleic acid (PNA) conjugates also highlights this strategy, where the PNA portion can be based on a purine structure. frontiersin.org

The synthesis of purine-modified nucleosides is another important area. For example, 2'-C-methyl nucleosides with modified purine bases have been synthesized as potential antiviral agents. nih.gov These syntheses often involve multi-step sequences, including nucleophilic substitution and cycloaddition reactions. nih.gov

The following table provides examples of synthetic strategies for creating purine-conjugated architectures.

| Conjugate Type | Synthetic Strategy | Key Reactions | Reference |

| Purine-Cyclen | Stepwise modification | Mitsunobu, Stille, SNAr, CuAAC | mdpi.com |

| Peptide-Purine | Solid-Phase Peptide Synthesis (SPPS) and subsequent conjugation | Amide bond formation | mdpi.com |

| Purine-Modified Nucleoside | Multi-step synthesis | Nucleophilic substitution, Cycloaddition | nih.gov |

| Purine-Coumarin | Coupling of precursors | Nucleophilic substitution | mdpi.com |

The development of these synthetic methodologies allows for the precise construction of complex purine-conjugated architectures, opening avenues for the exploration of their biological activities and material properties.

Electrochemical Approaches in Methylated Purine Synthesis Research

Electrochemical methods are emerging as powerful and sustainable tools in the synthesis and analysis of methylated purines, including 1-methyl-1H-purine. rsc.org These techniques offer mild reaction conditions and can provide unique reactivity compared to traditional chemical methods. rsc.org

One significant application is in the direct C-H methylation of purines. Rhoda-electrocatalyzed C-H activation has been successfully employed for the selective methylation of N-heteroarenes, including purines. d-nb.info This method uses electricity as a clean oxidant and has been shown to be effective for the late-stage functionalization of biologically relevant molecules. d-nb.inforsc.org The process often involves an undivided cell setup and can utilize user-friendly trifluoroborates as alkylating agents. d-nb.info

Electrochemical synthesis can also be used to prepare metabolites of purine alkaloids. For example, the electrosynthesis of theophylline (B1681296) and paraxanthine (B195701) from caffeine (B1668208) has been demonstrated. researchgate.net This approach can achieve sequential demethylation around the purine ring, offering a controlled method for producing valuable metabolites. researchgate.net The mechanisms can involve Shono-type amide over imide N-dealkylation or novel N-heterocyclic dealkylation pathways. researchgate.net

Beyond synthesis, electrochemical techniques are crucial for the analysis of methylated purines and DNA methylation. cornell.eduresearchgate.net Voltammetric methods can be used to detect and quantify methylated purine bases. cornell.edu For instance, an electrochemical sensor based on a glassy carbon electrode modified with overoxidized polypyrrole and multiwalled carbon nanotubes has been developed for the evaluation of DNA methylation levels. cornell.eduresearchgate.net Such sensors can exhibit remarkable electrocatalytic activity towards the oxidation of DNA bases, allowing for the differentiation of methylated and unmethylated cytosine. cornell.edu

The electrochemical behavior of purine derivatives provides valuable insights into their redox properties. Studies on the electrochemical oxidation of purine antimetabolites have shown that different derivatives exhibit distinct oxidation peaks, which can be related to their molecular structure. scispace.com For example, the presence of a methyl group can influence the oxidation potential.

The table below summarizes key electrochemical approaches and their applications in methylated purine research.

| Application | Electrochemical Method | Key Features | Reference |

| C-H Methylation of Purines | Rhoda-electrocatalyzed C-H activation | Use of electricity as a clean oxidant, late-stage functionalization | d-nb.inforsc.org |

| Synthesis of Purine Metabolites | Controlled potential electrolysis | Sequential demethylation, synthesis of theophylline and paraxanthine | researchgate.net |

| DNA Methylation Analysis | Voltammetry with modified electrodes | High sensitivity, differentiation of methylated and unmethylated bases | cornell.eduresearchgate.netmdpi.com |

| Study of Redox Properties | Cyclic Voltammetry | Investigation of oxidation and reduction potentials | scispace.com |

Advanced Spectroscopic Characterization and Computational Chemical Studies of 1 Methyl 1h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-methyl-1H-purine, both proton (¹H) and carbon-¹³ (¹³C) NMR are instrumental in confirming its structure and understanding its conformational dynamics.

Proton NMR spectroscopy of purine (B94841) and its derivatives reveals distinct signals for the protons attached to the purine ring and any substituents. In the case of 1-methyl-1H-purine, the spectrum is characterized by signals corresponding to the purine ring protons (H-2, H-6, and H-8) and the methyl group protons. The chemical shifts of these protons are influenced by the electron density of the purine ring system and the anisotropic effects of the fused rings.

For the parent purine molecule, typical ¹H NMR chemical shifts in DMSO-d₆ are observed at approximately 9.21 ppm (H-6), 8.99 ppm (H-2), and 8.70 ppm (H-8). chemicalbook.com The introduction of a methyl group at the N-1 position in 1-methyl-1H-purine is expected to cause a shift in these values, particularly for the adjacent H-2 and H-6 protons. The methyl protons themselves would appear as a distinct singlet, typically in the upfield region of the spectrum. For instance, in related methylated purines like 1-methyluric acid, the methyl proton signal appears around 3.28 ppm in 5% DMSO. nih.gov

It is important to note that the exact chemical shifts can be influenced by the solvent used and the presence of other functional groups. sigmaaldrich.comcarlroth.com For example, in D₂O, the purine proton signals are shifted to approximately 8.83 ppm, 8.72 ppm, and 8.50 ppm. chemicalbook.com

| Compound | Solvent | H-2 | H-6 | H-8 | N-CH₃ |

|---|---|---|---|---|---|

| Purine | DMSO-d₆ | 8.993 | 9.207 | 8.703 | - |

| Purine | D₂O | 8.719 | 8.833 | 8.501 | - |

| 1-Methyluric Acid | 5% DMSO | Data not specified for individual purine protons | 3.28 |

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of 1-methyl-1H-purine. Each carbon atom in the purine ring system and the methyl substituent will give rise to a distinct signal, with its chemical shift dependent on its hybridization and local electronic environment.

The ¹³C NMR spectrum of the parent purine molecule has been extensively studied. The chemical shifts for the carbon atoms in the purine ring are sensitive to tautomerism and protonation states. acs.org For related purine derivatives like inosine (B1671953), the C-1' carbon of the ribose moiety has a chemical shift of around 88.68 ppm. researchgate.net In the case of 1-methyl-1H-purine, the signal for the methyl carbon would be expected in the upfield region of the spectrum. The carbons of the purine backbone would have chemical shifts characteristic of aromatic and heteroaromatic systems. The specific assignment of each carbon signal can be aided by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). mdpi.com These experiments correlate the proton and carbon signals, allowing for unambiguous structural assignment.

| Compound | Carbon Position | Chemical Shift (ppm) |

|---|---|---|

| Inosine | C-1' | 88.68 |

Proton (1H) NMR Analysis of Methylated Purine Resonances

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and electronic structure of 1-methyl-1H-purine.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. In 1-methyl-1H-purine, characteristic vibrational bands would be expected for the C-H stretching of the aromatic purine ring and the methyl group, C=N and C=C stretching vibrations within the purine ring, and various in-plane and out-of-plane bending vibrations. For instance, in a related compound, 3-methyl-8-(2-pyridyl)-9H-purine-6(3H)-thione, various IR absorption bands are observed that correspond to its complex structure. spectrabase.com The IR spectrum of the parent purine shows characteristic absorptions for its ring structure. The presence of the methyl group in 1-methyl-1H-purine would introduce additional C-H stretching and bending vibrations.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The purine ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the purine ring and the solvent environment. For example, the UV-visible absorption spectrum of a reaction medium containing iron nanoparticles and purine derivatives showed an absorption band at 270 nm, attributed to electronic excitations in aromatic residues. researchgate.net The introduction of a methyl group at the N-1 position is expected to cause a slight shift in the absorption bands compared to the parent purine molecule. Studies on other purine derivatives, such as those containing thiophene, have also utilized UV-Vis spectroscopy to characterize their electronic properties. rsc.org

| System | λmax (nm) | Attribution |

|---|---|---|

| Reaction medium with purine derivatives | 270 | Electronic excitations in aromatic residues |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental spectroscopic data and for predicting a wide range of molecular properties. nih.govresearchgate.netacs.org For 1-methyl-1H-purine, these calculations can provide valuable insights into its geometry, electronic structure, and reactivity.

DFT calculations can be used to optimize the molecular geometry of 1-methyl-1H-purine, providing theoretical bond lengths and angles that can be compared with experimental data if available. Furthermore, these calculations can predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. researchgate.net Vibrational frequencies can also be calculated and compared with experimental FTIR spectra to confirm vibrational assignments. pnrjournal.com

Moreover, quantum chemical calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net These computational approaches have been successfully applied to various purine derivatives to understand their electronic properties and potential applications. researchgate.net Theoretical studies on related heterocyclic systems like benzotriazole (B28993) have also provided a deeper understanding of their UV-Vis absorption spectra. psu.edu

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and energetic landscape of purine derivatives, including 1-methyl-1H-purine. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and explore the electronic structure. chemmethod.com These studies are critical for understanding the molecule's stability, reactivity, and potential applications.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scispace.com For similar purine derivatives, the addition of a methyl group has been shown to reduce the energy gap, suggesting the creation of novel molecules with distinct electronic configurations. chemmethod.com

Global descriptors of chemical reactivity, such as ionization potential, electron affinity, chemical potential, and molecular hardness, are also determined through DFT calculations. researchgate.net These descriptors provide a comprehensive understanding of the molecule's reactivity profile. For instance, in a study of related dimethylated purine derivatives, these parameters were used to identify differences in the reactivity between reactant and product forms. researchgate.net The analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, helps to identify electrophilic and nucleophilic regions within the molecule, providing insights into its interaction with other molecules. chemmethod.com

Table 1: Representative DFT-Calculated Electronic Properties of Purine Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. scispace.com |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. researchgate.net |

| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. researchgate.net |

This table is illustrative and based on general findings for purine derivatives. Specific values for 1-methyl-1H-purine would require dedicated DFT calculations.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and validating spectroscopic data. DFT methods are frequently used to calculate spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). tandfonline.commdpi.com The comparison of these computationally predicted values with experimental data serves as a crucial validation of the chosen theoretical model and the optimized molecular geometry. tandfonline.comtu-dortmund.de

Good agreement between calculated and experimental NMR chemical shifts, for example, confirms the suitability of the optimized geometries. chemmethod.com Similarly, theoretical vibrational frequencies, when compared with experimental IR spectra, can validate the computational results. chemmethod.combohrium.com This integrated approach of combining experimental and theoretical spectroscopy provides a more robust and detailed characterization of the molecular structure. mdpi.com

For instance, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to calculate ¹H and ¹³C NMR chemical shifts, which showed good agreement with experimental values. tandfonline.com The accurate prediction of these parameters is a testament to the power of modern computational methods in chemical research. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Purine Derivative

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Basis Set |

| ¹H NMR (ppm) | Varies | Varies | e.g., 6-311G++(d,p) |

| ¹³C NMR (ppm) | Varies | Varies | e.g., 6-311G++(d,p) |

| IR (cm⁻¹) | Varies | Varies | e.g., 6-311G++(d,p) |

This table illustrates the type of data generated. Specific values depend on the exact purine derivative and the computational methods used. For example, studies on coumarin-purine derivatives have shown good agreement between experimental and theoretical results using the B3LYP/6-311G++(d,p) basis set. bohrium.com

Computational Modeling of Molecular Interactions

Molecular Docking Investigations of Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interactions between a ligand, such as 1-methyl-1H-purine, and a protein's binding site. nih.gov The primary goal of ligand docking is to predict the binding mode and affinity, often expressed as a binding energy score. researchgate.net

The process involves placing the ligand in the binding pocket of a protein and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions. ic.ac.uk Lower, more negative Rosetta energies are generally indicative of more native-like binding conformations. nih.gov Successful docking studies can provide valuable structural information about the ligand-binding site and can be used to filter large compound libraries for potential drug candidates. nih.govnih.gov For instance, in a study of a pyrimidine (B1678525) derivative, molecular docking revealed a high binding affinity within the active sites of antibacterial proteins, evidenced by a low binding energy of -7.97 kcal/mol. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Purine Derivative

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Example Kinase | -8.5 | TYR, LEU, VAL | 2 |

| Example Phosphatase | -7.2 | ASP, GLU, ARG | 3 |

This is a hypothetical table. Actual docking results for 1-methyl-1H-purine would depend on the specific protein target. The binding energy and interacting residues are key outputs of docking simulations. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. ontosight.ai These studies are fundamental in medicinal chemistry for optimizing the efficacy and selectivity of drug candidates. ontosight.ai By making systematic modifications to a lead compound's structure, researchers can identify key structural features responsible for its biological activity. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure to biological activity. d-nb.info These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new compounds. researchgate.net A validated QSAR model can be a powerful tool for designing novel compounds with improved biological activity. researchgate.net

For purine derivatives, SAR studies have been crucial in developing potent and selective inhibitors for various enzymes. acs.org For example, SAR studies on a class of purine nucleoside phosphorylase (PNP) inhibitors led to the development of QSAR models with substantial predictive power for inhibitor potency. acs.org Similarly, extensive SAR investigations on a purine-scaffold compound series provided a rationale for their affinity and selectivity for the Hsp90 paralog Grp94. nih.gov These computational approaches guide the synthesis of new analogs with optimized properties. ontosight.ai

Biological and Mechanistic Investigations of 1 Methyl 1h Purine in Diverse Biological Systems

Enzyme-Substrate Interactions and Allosteric Modulation

The interactions of 1-methyl-1H-purine and its derivatives with various enzymes are central to their biological effects. These interactions can lead to either inhibition or activation of enzymatic pathways, particularly those involved in purine (B94841) metabolism and signal transduction.

Inhibition and Activation of Purine-Metabolizing Enzyme Systems

The regulation of purine metabolism is critical for cellular function, and its dysregulation is implicated in various diseases. numberanalytics.com The de novo synthesis of purines is a complex pathway regulated by allosteric feedback inhibition, where end products like AMP and GMP can inhibit rate-limiting enzymes such as amidophosphoribosyltransferase. wikipedia.orgyoutube.com

Studies in bacterial models have shown that methylated purines can interfere with this regulatory system. In purine-requiring mutants of Escherichia coli, certain methylated purines, such as 6-methylaminopurine, were found to stimulate the accumulation of purine precursors. nih.govnih.gov This occurs because the bacterial utilization of these exogenous methylated bases is rate-limiting, which leads to a derepression of the early enzymes involved in the de novo purine synthesis pathway. nih.govnih.gov The metabolism of these compounds often involves conversion to a common intermediate, inosine (B1671953), through pathways involving nucleoside phosphorylase and adenosine (B11128) deaminase. nih.govnih.gov

Inhibition of purine metabolizing enzymes is also a therapeutic strategy. nih.govnih.gov For instance, the enzyme phosphoribosylglycinamide formyltransferase (GART) is a target in cancer therapy. nih.gov Similarly, enzymes in the purine salvage pathway in Mycobacterium tuberculosis are considered targets for developing new antitubercular drugs. nih.gov While direct inhibition data for 1-methyl-1H-purine is scarce, the activity of its analogs suggests that modifications to the purine ring are critical for interacting with these enzymes.

Interactions with Nucleic Acid Modifying Enzymes (e.g., DNA/RNA Polymerases)

DNA and RNA polymerases interact with the minor groove of the nucleic acid duplex during replication and transcription. pnas.orgnih.gov These interactions are crucial for maintaining high fidelity. pnas.orgoup.com Specific hydrogen bonds between the polymerase and the N3 atom of purines and the O2 atom of pyrimidines in the minor groove contribute to the efficiency and selectivity of nucleotide incorporation. pnas.orgnih.gov

The use of purine analogs in research has demonstrated the importance of these interactions. For example, substituting guanine (B1146940) with 3-deazaguanine, an analog that cannot form minor-groove hydrogen bonds, significantly decreases the catalytic efficiency of DNA polymerases. pnas.orgnih.gov Studies with various DNA polymerases have shown that even a single missing hydrogen bond in the minor groove can reduce the efficiency of nucleotide incorporation by several orders of magnitude. nih.gov

Modifications to the purine structure, such as methylation, can influence these interactions. In a study on antitubercular purine derivatives, N1-methylation of a 7H-purine compound led to a significant decrease in its activity against M. tuberculosis. cuni.cz This suggests that the N1 position of the purine ring may be involved in a critical interaction with the drug's molecular target. cuni.cz Furthermore, studies on viral RNA-dependent RNA polymerase have shown that modifications like methylation at the 2'-hydroxyl group of the ribose can prevent the necessary phosphorylation for activity or interfere with the specific hydrogen-bonding interactions within the polymerase's active site. researchgate.net

Modulation of Specific Phosphodiesterase Activities

One of the most well-documented roles for a derivative of 1-methyl-1H-purine is the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The compound 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a derivative whose chemical name is 3,7-Dihydro-1-methyl-3-(2-methylpropyl)-1H-purine-2,6-dione, is a classic example. focusbiomolecules.comrndsystems.comtocris.com

IBMX acts as a competitive, non-selective PDE inhibitor, meaning it inhibits multiple families of these enzymes. rndsystems.comhellobio.com By inhibiting PDEs, IBMX leads to an increase in intracellular levels of cAMP and cGMP. focusbiomolecules.comhellobio.com This has widespread effects, as these cyclic nucleotides are key second messengers in numerous signaling pathways. For example, increased cAMP often leads to the activation of Protein Kinase A (PKA). focusbiomolecules.com IBMX is known to inhibit several PDE subtypes, including PDE1, PDE2, PDE3, PDE4, and PDE5, but does not effectively inhibit PDE8 and PDE9. focusbiomolecules.comrndsystems.comglpbio.com The inhibitory concentrations (IC50) vary across the different PDE families, highlighting some degree of selectivity despite its broad-spectrum action. rndsystems.comtocris.com

| PDE Subtype | IC50 Value (μM) | Reference |

|---|---|---|

| PDE1 | 19 | rndsystems.comtocris.com |

| PDE2 | 50 | rndsystems.comtocris.com |

| PDE3 | 18 | rndsystems.comtocris.com |

| PDE4 | 13 | rndsystems.comtocris.com |

| PDE5 | 32 | rndsystems.comtocris.com |

Roles in Prokaryotic and Eukaryotic Cellular Processes (Non-Human Models)

The effects of 1-methyl-1H-purine and its derivatives extend to fundamental cellular processes in both bacteria and plants, demonstrating the compound's broad biological relevance.

Metabolism and Effects in Bacterial Models (e.g., Escherichia coli, Mycobacterium tuberculosis)

In Escherichia coli, methylated purines have been shown to influence growth and purine biosynthesis. nih.govnih.gov In purine-requiring mutants, compounds like 6-methylaminopurine are metabolized via two main pathways: direct ribosidation by nucleoside phosphorylase or conversion to the 5'-phosphoribosyl derivative by adenylate pyrophosphorylase, which is then dephosphorylated. nih.gov Both pathways lead to the formation of the corresponding riboside, which is subsequently demethylated by adenosine deaminase to produce inosine. nih.gov This inosine can then be converted to inosinic acid and enter the main purine metabolic pool. nih.gov Because this utilization process is slow, it causes a derepression of the de novo purine synthesis pathway, leading to an accumulation of purine precursors. nih.govnih.gov

In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, purine metabolism is a recognized target for drug development. nih.govplos.org Mtb requires de novo purine synthesis for infection, making enzymes in this pathway attractive targets. plos.org Several purine nucleoside analogs have been investigated for their activity against Mtb. nih.gov A phenotypic screen of purine derivatives identified compounds with potent antimycobacterial activity that were found to target DprE1, an essential enzyme for mycobacterial cell wall synthesis. cuni.cz Structure-activity relationship studies in this class of compounds revealed that N1-methylation resulted in a significant decrease in anti-TB activity, indicating a sensitive interaction at this position of the purine core. cuni.cz

Occurrence and Biological Significance in Plant Secondary Metabolism

Purine alkaloids are well-known secondary metabolites synthesized from nucleotides in a variety of plants. researchgate.netresearchgate.net These compounds, primarily methylxanthines, are found in common beverages like coffee and tea. researchgate.netnih.gov The most famous purine alkaloid is caffeine (B1668208) (1,3,7-trimethylxanthine), which contains the 1-methylpurine structure as part of its core. nih.gov

The biosynthesis and catabolism of caffeine involve various other methylated purines. For instance, young tea leaves (Camellia sinensis) contain not only caffeine and theobromine (B1682246) but also smaller amounts of monomethylxanthines, including 1-methylxanthine (B19228). researchgate.net The presence of these intermediates suggests their role in the complex metabolic network of purine alkaloid formation in plants. researchgate.net Purine alkaloids serve several ecological functions for the plant, including acting as a defense against herbivores and pathogens and having allelopathic effects that inhibit the germination of competing plants. nih.gov

| Compound Name | Chemical Name | Plant Source (Example) | Reference |

|---|---|---|---|

| 1-Methylxanthine | 1-Methyl-3,7-dihydro-1H-purine-2,6-dione | Camellia sinensis (Tea) | researchgate.net |

| Caffeine | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | Coffea sp. (Coffee), Camellia sinensis (Tea) | researchgate.netnih.goval-kindipublisher.com |

| Theophylline (B1681296) | 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | Camellia sinensis (Tea) | researchgate.net |

| Paraxanthine (B195701) | 1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | Metabolite in animals; detected in Cacao | researchgate.net |

Influence on Intracellular Signal Transduction Pathways

The methylation of purine nucleobases, as seen in 1-methyl-1H-purine and its derivatives, can significantly modulate their interaction with components of intracellular signaling cascades. Purine derivatives are recognized for a wide array of biological activities, including the ability to act as enzyme inhibitors and receptor ligands, thereby influencing metabolic and signaling pathways. ontosight.ai The presence of a methyl group can alter the molecule's properties, affecting how it interacts with biological systems. ontosight.ai

A key mechanism through which methylated purines can influence signal transduction is the inhibition of phosphodiesterases (PDEs). wikipedia.org These enzymes are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.org By inhibiting PDEs, compounds such as 3-isobutyl-1-methylxanthine (IBMX), a related methylated purine derivative, prevent the breakdown of cAMP. serva.delitfl.com This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). serva.de The activation of the cAMP/PKA pathway can trigger a cascade of downstream events, including changes in gene expression and cellular processes like differentiation. ontosight.aiserva.de

Furthermore, purines and their derivatives can interact with a variety of cell surface receptors, such as G-protein coupled receptors (GPCRs), which are central to many signaling pathways. frontiersin.org The activation of these receptors can trigger cascades involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, or the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.orgmdpi.com Studies on N1-methyladenosine (m1A) have shown that this modification can influence key signaling pathways critical for cellular processes, including the cAMP, MAPK, and PI3K-Akt pathways. nih.gov For example, in hepatocellular carcinoma cells, m1A methylation has been linked to the activation of the Hedgehog signaling pathway. medchemexpress.com Intracellular uric acid, another purine derivative, has been shown to activate inflammatory signaling pathways, including the MAPK cascade. mdpi.com This body of evidence suggests that 1-methyl-1H-purine and its corresponding nucleosides likely participate in cellular regulation by modulating the activity of these crucial intracellular signaling networks.

| Signaling Component | General Role of Purine Derivatives | Potential Influence of 1-Methyl-1H-Purine |

| Phosphodiesterases (PDEs) | Non-selective inhibition by methylated xanthines (e.g., IBMX). wikipedia.orglitfl.com | Potential inhibition, leading to increased intracellular cAMP/cGMP. |

| cAMP/PKA Pathway | Increased cAMP levels due to PDE inhibition activate PKA. serva.de | Activation of PKA, influencing downstream targets and gene expression. ontosight.aiserva.de |

| MAPK Pathway (ERK, p38) | Purine derivatives can modulate this pathway, often via receptor activation. frontiersin.orgmdpi.com | m1A modifications have been shown to influence the MAPK pathway. nih.gov |

| PI3K/Akt Pathway | Guanosine activates this pro-survival pathway. mdpi.com | m1A modifications can affect PI3K-Akt signaling. nih.gov |

| Hedgehog Pathway | m1A methylation has been shown to activate this pathway in liver cancer stem cells. medchemexpress.com | Potential for activation, influencing processes like cell self-renewal. medchemexpress.com |

Fundamental Contributions to Nucleic Acid Biology

The introduction of a methyl group at the N1 position of a purine base, creating 1-methyl-1H-purine (or 1-methyladenine (B1486985) when in a nucleoside), induces a profound alteration in the nucleobase's fundamental chemical and structural properties. glenresearch.comnih.gov This modification significantly increases the basicity of the molecule; for instance, 1-methyladenosine (B49728) has a pKa of approximately 8.25, making it a much stronger base than its unmodified counterpart, adenosine (pKa ~3.5). glenresearch.comnih.gov

One of the most significant functional consequences of N1-methylation is the steric hindrance of the Watson-Crick face of the purine. mdpi.com This blockage prevents the formation of canonical Watson-Crick base pairs (e.g., with thymine (B56734) or uracil), a cornerstone of the DNA double helix and standard RNA secondary structures. glenresearch.comnih.gov This disruption of normal base pairing is a critical feature that forces the modified nucleoside into alternative structural roles. mdpi.com

Furthermore, the N1-methylation imparts a permanent positive charge to the purine ring under physiological conditions. glenresearch.commdpi.comoup.com This charge alters the electrostatic profile of the nucleobase, influencing its interactions with the negatively charged phosphate (B84403) backbone of nucleic acids and with proteins. nih.govoup.com The modification also changes the base's hydrophobicity, its stacking interactions with adjacent bases, and its ability to chelate metal ions. glenresearch.comnih.gov Collectively, these changes mean that the incorporation of a 1-methylpurine into a nucleic acid sequence can dramatically influence the local and global structure of the molecule. mdpi.com

| Property | Unmodified Adenine (B156593)/Adenosine | N1-Methylated Adenine/Adenosine | Reference |

| Basicity (pKa) | ~3.5 | ~8.25 | glenresearch.comnih.gov |

| Charge (Physiological pH) | Neutral | Positive | glenresearch.commdpi.com |

| Watson-Crick Pairing | Forms two hydrogen bonds with Thymine/Uracil. | Blocked; cannot form canonical pairs. | glenresearch.comnih.gov |

| Structural Impact | Participates in standard helical structures. | Disrupts canonical structures; induces alternative conformations. | mdpi.com |

| Other Properties | Standard hydrophobicity and stacking. | Altered hydrophobicity, stacking, and chelation properties. | glenresearch.comnih.gov |

Because N1-methylation precludes participation in standard Watson-Crick hydrogen bonding, 1-methyl-1H-purine, when incorporated into RNA as 1-methyladenosine (m1A), must engage in alternative interactions to stabilize nucleic acid structures. glenresearch.comnih.gov This leads to the formation of non-canonical base pairs, where the modified base uses its other edges (such as the Hoogsteen or sugar edge) to form hydrogen bonds. nih.gov These non-canonical interactions, along with electrostatic forces stemming from the base's positive charge, are crucial contributors to the unique conformational dynamics of RNA molecules containing this modification. glenresearch.comnih.gov

A primary example of this is the role of m1A in transfer RNA (tRNA) folding and stability. glenresearch.com The m1A modification is frequently found in tRNAs, particularly at position 58 in the T-loop and position 9 in the D-stem. glenresearch.comoup.compnas.org In these locations, m1A is critical for establishing and maintaining the correct three-dimensional L-shaped structure of the tRNA molecule. mdpi.compnas.org For example, in many tRNAs, m1A at position 58 forms a reversed Hoogsteen base pair with a thymine at position 54 (m¹A₅₈-T₅₄), an interaction that is essential for stabilizing the tertiary fold of the T-loop. nih.govmdpi.com

In some cases, particularly in mitochondrial tRNAs which can be structurally unstable, a single m1A modification can be the deciding factor that shifts the folding equilibrium from a non-functional, extended hairpin to the correct, functional cloverleaf structure. mdpi.commdpi.com This demonstrates that by disrupting one set of potential interactions (canonical pairing), the m1A modification actively promotes the formation of a specific and biologically active tertiary structure through non-canonical means. mdpi.com The incorporation of m1A can stabilize a hairpin loop structure while destabilizing a standard duplex. nih.govtandfonline.com

The unique properties of 1-methyl-1H-purine and its nucleoside derivative, 1-methyladenosine (m1A), make them valuable tools for biochemical and life science research. glenresearch.com Researchers utilize these compounds to investigate the precise structural and functional roles of RNA modifications. glenresearch.com

A key application is the use of 1-methyladenosine phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. glenresearch.comnih.govresearchgate.net This chemical reagent allows for the site-specific incorporation of a single m1A modification into custom-synthesized DNA and RNA strands. nih.govnsf.gov By creating these modified oligonucleotides, scientists can conduct controlled experiments to dissect the impact of this single methyl group on:

RNA Structure and Folding: Studying how m1A induces specific folds or disrupts helical regions. glenresearch.commdpi.com

RNA-Protein Interactions: Investigating how the positive charge and altered structure of m1A affect the binding of proteins, such as aminoacyl-tRNA synthetases or reverse transcriptase. glenresearch.compnas.org

Gene Expression and Translation: Assessing the influence of m1A on the stability of mRNA transcripts and the efficiency of protein synthesis. ontosight.aimdpi.com

Enzymatic Mechanisms: Using m1A-containing RNA as a substrate to study the activity of enzymes that add or remove this modification (so-called "writers" and "erasers"). glenresearch.com

By comparing the behavior of a modified RNA strand to an identical, unmodified control, researchers can directly attribute differences in structure, stability, or biological activity to the presence of the 1-methyladenosine. nih.gov This makes 1-methyl-1H-purine derivatives indispensable reagents for probing the complex world of the epitranscriptome. nsf.gov

Future Directions and Emerging Research Avenues for 1 Methyl 1h Purine and Its Derivatives

Development of Advanced Probes for Studying Biological Processes

The structural scaffold of purine (B94841) is a versatile platform for the design of sophisticated molecular probes. mdpi.comavcr.cz Researchers are increasingly harnessing purine derivatives to create tools for visualizing and modulating biological processes at the molecular level. avcr.czontosight.aiontosight.ai

A significant area of development is in the creation of fluorescent probes. By chemically modifying the purine ring, scientists can synthesize molecules that exhibit fluorescence, often with properties that change in response to their specific microenvironment. researchgate.net For example, purine-based probes have been designed to detect the presence of specific ions and small molecules, such as hydrogen sulfide (B99878) (H₂S), in living cells. researchgate.net These probes can be engineered to "turn-on" their fluorescence signal upon binding to the target molecule, allowing for real-time imaging and quantification. researchgate.net

Key characteristics of these emerging purine-based probes include:

High Selectivity: Probes are designed to interact specifically with a target molecule or ion, minimizing off-target signals. researchgate.net

Sensitivity: They can detect their targets at very low concentrations, with some probes having detection limits in the nanomolar (nM) range. researchgate.net

Rapid Response: The fluorescent signal can be generated quickly, enabling the tracking of dynamic cellular processes. researchgate.net

Cell Permeability: Probes are often designed to easily cross cell membranes to reach their intracellular targets. researchgate.net

Research has demonstrated the synthesis of novel purine analogues with bright fluorescent emissions that are sensitive to pH and solvent polarity. researchgate.net These environmentally responsive probes hold great promise for elucidating complex biological events. researchgate.net The development of such tools based on the 1-methyl-1H-purine framework could provide new insights into the roles of methylated purines in cellular signaling and metabolism. researchgate.net

| Probe Type | Target Analyte | Key Features | Potential Application |

|---|---|---|---|

| Purine-derivative for Zn²⁺ | Zinc Ions (Zn²⁺) | "Turn-on" fluorescence, high selectivity, low detection limit (61.6 nM). researchgate.net | Imaging intracellular zinc ion fluctuations. researchgate.net |

| Purine-derivative for H₂S | Hydrogen Sulfide (H₂S) | Fast response time (<50 s), low detection limit (21 nM), colorimetric change. researchgate.net | Monitoring H₂S in aqueous environments and living cells. researchgate.net |

| 8-(phenylethynyl)phenylated 2'-deoxyisoguanosine | Microenvironment (pH, polarity) | Strong solvatochromicity, pH-dependent fluorescence, bright emissions. researchgate.net | Sensing changes in the cellular microenvironment. researchgate.net |

Exploration in Environmental Biogeochemistry and the Nitrogen Cycle

Purines, as nitrogen-rich heterocyclic compounds, are fundamental components of the global nitrogen cycle. scbt.comlibretexts.org The study of their fate and transport in the environment is an emerging area of interest for environmental scientists. scbt.com The degradation of purines from organisms contributes to the pool of available nitrogen in soil and water ecosystems. scbt.comvt.edu

1-methyl-1H-purine and other methylated purines are part of this complex cycle. They are known to occur naturally, with compounds like 1-methyladenine (B1486985) having been isolated from marine sponges. nih.gov Their presence in marine environments suggests a role in the biogeochemical pathways of these ecosystems. Future research will likely focus on:

Distribution and Fate: Understanding how methylated purines are distributed in various environmental compartments (soil, sediment, water) and how they are transformed or degraded by microbial communities.

Biomarkers: Investigating whether specific methylated purines can serve as biomarkers for certain biological processes or the presence of particular organisms in an ecosystem.

Nitrogen Cycling: Quantifying the contribution of purine degradation to nitrogen turnover rates in different environments. The water solubility of some purine derivatives suggests they are likely to be mobile in the environment, influencing their role in these cycles. fishersci.comfishersci.com

Applications in Synthetic Biology and Metabolic Engineering for Specialized Metabolite Production

Synthetic biology and metabolic engineering offer powerful tools to harness and modify biological pathways for the production of valuable compounds. avcr.cz The purine scaffold is a "privileged structure" in medicinal chemistry, meaning its framework is frequently found in biologically active compounds and approved drugs. researchgate.net This makes purine derivatives, including modified versions of 1-methyl-1H-purine, attractive targets for engineered production.

Future applications in this domain could involve:

Engineered Biosynthesis: Introducing and optimizing metabolic pathways in microorganisms (like bacteria or yeast) to produce specific, high-value purine derivatives. This could involve expressing genes from other organisms that produce interesting purine modifications.

Novel Compound Generation: Using the principles of synthetic biology to create entirely new purine-based molecules with desired properties. This involves the directed evolution of enzymes and the design of novel biosynthetic pathways.

Production of Natural Products: Many organisms, particularly marine invertebrates and plants, produce a diverse array of purine alkaloids with potent biological activities. nih.govresearchgate.netnih.gov Metabolic engineering could provide a sustainable and scalable method for producing these compounds, which are often difficult to obtain from their natural sources.

The extensive knowledge of purine synthesis and modification provides a strong foundation for these future endeavors. mdpi.comrsc.org By manipulating the enzymes involved in purine metabolism, it may be possible to direct the synthesis towards specific methylated purines and their derivatives for use in pharmaceuticals and biotechnology. avcr.cz

Integration with Omics Technologies for Comprehensive Biological Understanding

The advancement of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the role of 1-methyl-1H-purine and its derivatives from a systems biology perspective. nih.govmdpi.com Integrating these large-scale datasets allows researchers to build a comprehensive picture of how these molecules influence cellular networks. mdpi.commdpi.com

Metabolomics: This approach directly measures the levels of small molecules, including 1-methyl-1H-purine and its metabolites like 1-methyluric acid, in biological samples. hmdb.canih.gov It provides a real-time snapshot of the metabolic state of a cell or organism and can reveal how purine pathways are altered in disease. mdpi.com

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify which genes related to purine metabolism are activated or suppressed under different conditions. nih.gov For example, studies have combined transcriptomics and metabolomics to show that in certain cancers, genes for purine synthesis are upregulated while genes for purine degradation are inhibited. nih.gov Similar integrated analyses have been used to investigate the relationship between purine metabolism and other biological processes, such as autophagy. mdpi.com

Proteomics: This technology identifies and quantifies the proteins present in a sample, including the enzymes that directly catalyze the synthesis, modification, and degradation of purines.

By combining these omics layers, researchers can connect genetic variations (genomics) to changes in gene expression (transcriptomics), enzyme levels (proteomics), and ultimately, the concentration of metabolites like 1-methyl-1H-purine (metabolomics). This integrated approach is crucial for understanding the complex roles of methylated purines in health and disease and for identifying new therapeutic targets within the purine metabolic network. nih.govfrontiersin.org

| Omics Technology | Object of Study | Information Gained Regarding Purines | Example Application |

|---|---|---|---|

| Metabolomics | Metabolites (e.g., purines, uric acid) | Provides a direct measurement of the purine pool and its downstream products. mdpi.com | Identifying altered purine metabolite levels in disease states like cancer or gout. hmdb.canih.gov |

| Transcriptomics | RNA (Gene expression) | Reveals the activity level of genes involved in purine synthesis, salvage, and degradation. nih.gov | Correlating gene expression changes in purine pathways with disease prognosis. nih.gov |

| Proteomics | Proteins (Enzymes) | Quantifies the levels of key enzymes that control the flux through purine metabolic pathways. | Identifying dysregulation of purine-metabolizing enzymes in pathological conditions. |

| Integrated Omics | Genes, RNA, Proteins, Metabolites | Creates a holistic view of how purine metabolism is regulated and interacts with other cellular systems. mdpi.com | Linking genetic mutations to changes in gene expression and metabolite levels to understand disease mechanisms. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-methyl-1H-purine, and how can experimental parameters (e.g., solvent choice, temperature) be optimized for yield improvement?

- Methodological Answer: Synthesis typically involves alkylation of purine derivatives using methylating agents like methyl iodide under controlled conditions. Optimization requires systematic variation of solvents (e.g., DMF vs. THF), reaction temperatures (25–80°C), and stoichiometric ratios, followed by characterization via -NMR and HPLC to assess purity and yield . Pilot studies should include control experiments to isolate side products, such as N7-methyl isomers, which may form under suboptimal conditions .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of 1-methyl-1H-purine?

- Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (-NMR, -NMR, IR) to verify purity and structure. For example, -NMR should show a singlet for the methyl group at ~3.3 ppm, while IR can confirm the absence of carbonyl impurities. Cross-validate results with high-resolution mass spectrometry (HRMS) and elemental analysis . Document all spectral data in supplementary materials to enable peer validation .

Q. How can researchers assess the stability of 1-methyl-1H-purine under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS at regular intervals. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include negative controls (e.g., inert solvents) to distinguish thermal vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of 1-methyl-1H-purine with biological targets (e.g., enzymes, RNA), and how can binding affinities be quantified?

- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with target proteins. For RNA interactions, use fluorescence anisotropy or electrophoretic mobility shift assays (EMSAs). Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, but validate results with mutagenesis studies or X-ray crystallography . Address discrepancies between computational and experimental data by refining force field parameters or sampling additional conformational states .

Q. How can contradictory data in literature on the reactivity of 1-methyl-1H-purine in cross-coupling reactions be resolved?

- Methodological Answer: Perform a scoping review to categorize studies by reaction conditions (catalyst, solvent, base). Replicate key experiments under standardized protocols, ensuring rigorous control of moisture/oxygen levels (e.g., Schlenk techniques). Use statistical tools (e.g., ANOVA) to identify outliers and meta-analysis to reconcile variability in reported yields. Publish null results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.